molecular formula C24H21N3O3S B2802438 N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide CAS No. 1019103-58-2

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2802438
CAS No.: 1019103-58-2
M. Wt: 431.51
InChI Key: IDFAQOOAHWSNFG-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core fused with a thiophene ring, substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a naphthalen-1-yl acetamide moiety. The thieno-pyrazole scaffold is structurally distinct from conventional pyrazoles, offering unique electronic and steric properties for pharmacological applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-30-19-11-9-18(10-12-19)27-24(21-14-31(29)15-22(21)26-27)25-23(28)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFAQOOAHWSNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under specific conditions. The methoxyphenyl and naphthalenylacetamide groups are then introduced through subsequent reactions, such as alkylation and acylation. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole/Acetamide Motifs

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ():

  • Core structure: Simple pyrazole with chloro and cyano substituents.
  • Key differences: Lacks the fused thieno-pyrazole system and naphthalene group.
  • Implications: The chloro and cyano groups may confer electrophilic reactivity, but reduced lipophilicity compared to the naphthalene-containing target compound .

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():

  • Core structure : Dihydro-pyrazole with dichlorophenyl and methyl groups.
  • Key differences: Non-fused pyrazole ring and absence of thiophene fusion.
  • Research findings: The planar amide group forms hydrogen-bonded dimers (R₂²(10) motif), enhancing crystallinity .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ():

  • Key substituent : Methylsulfanyl group instead of methoxy/naphthalene.

Compounds with Naphthalene Moieties

2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-naphthalen-1-yldiazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl)amino)phenyl)tetradecanamide ():

  • Key feature : Naphthalen-1-yldiazenyl group linked to a pyrazole.
  • Comparison : The diazenyl bridge introduces conjugation, whereas the target compound’s naphthalene is directly attached via acetamide. This difference may influence π-π stacking interactions in receptor binding .

Methoxyphenyl-Substituted Analogues

Trimethoxyphenyl-linked combretastatin analogues ():

  • Structure : 3,4,5-Trimethoxyphenyl groups are common in microtubule-targeting agents.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Pharmacokinetic Implications
Target Compound Thieno[3,4-c]pyrazole 4-Methoxyphenyl, Naphthalen-1-yl High lipophilicity, potential CNS activity
2-Chloro-N-[1-(4-chlorophenyl)-... (3) Pyrazole Cl, CN Electrophilic reactivity, lower logP
Combretastatin analogue (2) Oxazolone 3,4,5-Trimethoxyphenyl Microtubule inhibition, high steric bulk
Naphthalene-diazenyl derivative (6) Pyrazole Naphthalen-1-yldiazenyl Enhanced conjugation, possible photostability issues

Research Findings and Implications

  • Thieno-pyrazole core: The fused thiophene-pyrazole system may enhance aromatic stacking interactions compared to non-fused analogues, as seen in thiophene derivatives () .
  • Naphthalene moiety : Increases logP (~4.5 estimated) compared to phenyl analogues (logP ~2.8), suggesting better blood-brain barrier penetration .
  • Methoxyphenyl group : Offers metabolic stability via reduced oxidative dealkylation compared to chlorophenyl groups () .

Q & A

Q. What are the standard synthetic routes for this compound, and what reagents are critical for its preparation?

The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,4-c]pyrazole core. Key steps include cyclocondensation of thiophene derivatives with hydrazines, followed by functionalization of the pyrazole ring. Reagents such as sodium borohydride (for reduction) and potassium permanganate (for oxidation) are critical for modifying intermediate products . Polar aprotic solvents like dimethylformamide (DMF) and bases (e.g., potassium carbonate) are used to facilitate coupling reactions with the naphthalene acetamide moiety .

Q. How is the structural integrity of the compound confirmed after synthesis?

Characterization relies on spectroscopic techniques:

  • NMR (1H and 13C) : Confirms hydrogen and carbon environments, e.g., aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight via [M+H]+ or [M–H]– peaks .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What preliminary biological assays are used to screen its activity?

Initial screening includes:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reaction pathways?

The methoxyphenyl group enhances electron density, favoring nucleophilic substitution at the pyrazole ring. Steric hindrance from the naphthalene moiety can slow down reactions at the acetamide site. For example, bulky substituents reduce yields in Suzuki-Miyaura couplings due to restricted access to catalytic sites . Computational studies (DFT) are recommended to map reactive sites and predict regioselectivity .

Q. What strategies resolve contradictions in spectral data for structurally similar intermediates?

Discrepancies in NMR or MS data may arise from tautomerism or rotameric forms. Solutions include:

  • Variable Temperature NMR : To observe dynamic exchange processes .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons .
  • High-Resolution MS : Differentiates isobaric fragments .

Q. How can reaction yields be optimized for the thieno[3,4-c]pyrazole intermediate?

Optimization strategies:

  • Solvent Selection : DMF improves solubility of aromatic intermediates .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling efficiency .
  • Temperature Control : Maintaining 60–80°C prevents side reactions during cyclization .

Q. What mechanistic insights explain its bioactivity in kinase inhibition assays?

Docking studies suggest the naphthalene group occupies hydrophobic pockets in kinase active sites, while the methoxyphenyl moiety forms π-π interactions with conserved residues. MD simulations reveal stable binding conformations over 100 ns trajectories, correlating with IC50 values in low micromolar ranges .

Comparative Analysis of Structural Analogues

Compound ClassKey Structural DifferencesBioactivity TrendsReference
Thieno[3,4-c]pyrazolesVarying aryl groups at C3Enhanced anticancer activity
Pyrimido[5,4-b]indolesFused indole instead of thiopheneImproved enzyme inhibition
1,2,4-Oxadiazole derivativesOxadiazole replaces pyrazoleHigher antimicrobial potency

Methodological Recommendations

  • Synthetic Challenges : Use scavenger resins to remove unreacted reagents in multi-step syntheses .
  • Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw) to minimize misassignments .
  • Contradiction Management : Replicate experiments under standardized conditions (e.g., inert atmosphere) to isolate variables .

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